N-(2-cyano-4-fluorophenyl)sulfamide
Description
N-(2-Cyano-4-fluorophenyl)sulfamide is a sulfamide derivative featuring a 2-cyano-4-fluorophenyl substituent. Sulfamides (R<sup>1</sup>NHSO2NR<sup>2</sup>R<sup>3</sup>) are synthetic compounds with broad pharmacological relevance due to their structural versatility and bioisosteric similarity to ureas and carbamates . The sulfamide moiety is a key pharmacophore in drug discovery, contributing to antiviral, anticonvulsant, and antimicrobial activities . The 2-cyano-4-fluorophenyl group in this compound introduces electron-withdrawing substituents (cyano and fluoro), which may enhance binding affinity to biological targets by modulating electronic properties and steric interactions.
Synthesis of sulfamide derivatives typically involves reactions with chlorosulfonyl isocyanate or Mitsunobu alkylation, as seen in analogous compounds . Structural characterization employs IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and elemental analysis .
Properties
Molecular Formula |
C7H6FN3O2S |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-cyano-4-fluoro-1-(sulfamoylamino)benzene |
InChI |
InChI=1S/C7H6FN3O2S/c8-6-1-2-7(5(3-6)4-9)11-14(10,12)13/h1-3,11H,(H2,10,12,13) |
InChI Key |
YNUZLFKWXZVTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of sulfamides is highly dependent on substituent chemistry. Below is a comparative analysis of structurally related sulfamides:
Structural Insights from Crystallography
Schiff base sulfamide derivatives, such as (E)-4-[(5-methyl-2-furyl)methyleneamino]benzenesulfonic acid, reveal planar geometries and bond lengths comparable to other sulfamides, suggesting stable conformations conducive to biological interactions .
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